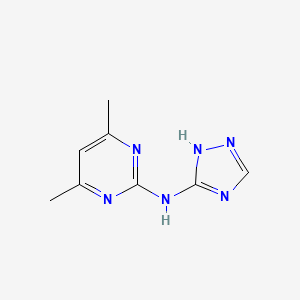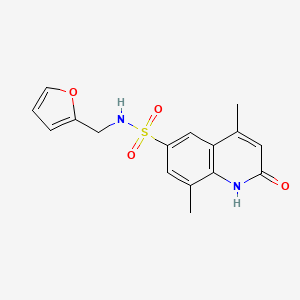
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide, also known as CBMS, is a sulfonamide derivative that has been widely used in scientific research. It is a white to off-white powder that is soluble in water and organic solvents. CBMS has been found to have various biochemical and physiological effects, making it a valuable compound for laboratory experiments.
Mecanismo De Acción
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide acts as a competitive inhibitor of CA enzymes, binding to the active site of the enzyme and preventing the binding of substrates. This leads to a decrease in the rate of CA-catalyzed reactions, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of CA enzymes, the reduction of intraocular pressure, the induction of apoptosis in cancer cells, and the modulation of GABA receptors. These effects make N-(4-chlorobenzyl)-1-phenylmethanesulfonamide a valuable compound for laboratory experiments in the fields of pharmacology, biochemistry, and neurobiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide is its high potency as a CA inhibitor, making it a valuable tool for studying the physiological functions of CA enzymes. However, N-(4-chlorobenzyl)-1-phenylmethanesulfonamide has also been found to have potential off-target effects, which may limit its use in certain experimental settings. Additionally, N-(4-chlorobenzyl)-1-phenylmethanesulfonamide is a relatively expensive compound, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for the use of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide in scientific research. One area of interest is the development of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide analogs with improved potency and selectivity for specific CA isoforms. Another potential direction is the investigation of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide as a therapeutic agent for the treatment of various diseases, such as glaucoma, epilepsy, and cancer. Additionally, the modulation of GABA receptors by N-(4-chlorobenzyl)-1-phenylmethanesulfonamide may have potential applications in the treatment of anxiety and other neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide involves the reaction of 4-chlorobenzylamine with 1-phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide as a crystalline solid.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide has been extensively used in scientific research as an inhibitor of carbonic anhydrase (CA) enzymes. CA enzymes are involved in the regulation of acid-base balance in the body, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-14-8-6-12(7-9-14)10-16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSQFPYOHAZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)



![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)


![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)